molecular formula C15H21FN2O6S B6088250 1-(ethylsulfonyl)-4-(3-fluorobenzyl)piperazine oxalate

1-(ethylsulfonyl)-4-(3-fluorobenzyl)piperazine oxalate

Katalognummer B6088250
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: WLPADSQVSYJDMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(ethylsulfonyl)-4-(3-fluorobenzyl)piperazine oxalate is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as EFDP and is a member of the piperazine family of compounds. EFDP has a wide range of potential applications in the field of medicine and has been the focus of numerous studies exploring its mechanisms of action and physiological effects.

Wirkmechanismus

The exact mechanism of action of EFDP is not fully understood, but it is thought to act as a serotonin reuptake inhibitor. This means that EFDP increases the levels of serotonin in the brain, which can have a positive effect on mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
EFDP has been shown to have a range of biochemical and physiological effects. In addition to its potential antidepressant and anxiolytic effects, EFDP has been shown to have analgesic properties, meaning it can reduce pain. EFDP has also been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the key advantages of EFDP for laboratory experiments is its relatively simple synthesis process. EFDP is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of EFDP is that its mechanism of action is not fully understood, which can make it difficult to design experiments to explore its effects.

Zukünftige Richtungen

There are numerous potential future directions for research on EFDP. One area of interest is exploring the compound's potential as a treatment for other mood disorders, such as bipolar disorder. EFDP could also be explored as a potential treatment for chronic pain conditions or inflammatory conditions. Further research is also needed to fully understand the compound's mechanism of action and how it interacts with the brain and other systems in the body.

Synthesemethoden

The synthesis of EFDP involves the reaction of 1-(ethylsulfonyl)-4-(3-fluorobenzyl)piperazine with oxalic acid. The resulting compound is EFDP oxalate, which is a white crystalline powder that is soluble in water and ethanol. The synthesis of EFDP is a relatively straightforward process that can be carried out in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

EFDP has been the subject of numerous scientific studies exploring its potential applications in medicine. One of the key areas of research has been the compound's potential as an antidepressant. Studies have shown that EFDP has a similar mechanism of action to selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. EFDP has also been explored as a potential treatment for anxiety disorders, with promising results in preclinical studies.

Eigenschaften

IUPAC Name

1-ethylsulfonyl-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2S.C2H2O4/c1-2-19(17,18)16-8-6-15(7-9-16)11-12-4-3-5-13(14)10-12;3-1(4)2(5)6/h3-5,10H,2,6-9,11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPADSQVSYJDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylsulfonyl-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.